molecular formula C12H15BrClNO B1380516 (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride CAS No. 1864057-78-2

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

Cat. No.: B1380516
CAS No.: 1864057-78-2
M. Wt: 304.61 g/mol
InChI Key: AEBIPXYSIMKYHG-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a chemical compound that features a bromophenyl group attached to a piperidinyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures .

Biology

Biologically, this compound has been studied for its potential pharmacological properties. It serves as a precursor for the synthesis of various bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer activities .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may act on specific biological targets, offering new avenues for drug development .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride
  • (4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride
  • (4-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride

Uniqueness

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride stands out due to the presence of the bromine atom, which imparts unique reactivity and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-bromophenyl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBIPXYSIMKYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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